5-Bromo-benzooxazole-2-carboxylic acid amide
Overview
Description
5-Bromo-benzooxazole-2-carboxylic acid amide is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol It is characterized by the presence of a bromine atom attached to the benzoxazole ring, which is further connected to a carboxamide group
Biochemical Analysis
Biochemical Properties
5-Bromo-benzooxazole-2-carboxylic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, this compound can bind to specific receptor proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound has been observed to affect the expression of certain genes, thereby influencing cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the localization and accumulation of this compound in specific cellular compartments can influence its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-aminobenzooxazole with a carboxylic acid derivative under appropriate conditions to form the desired amide .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-benzooxazole-2-carboxylic acid amide may involve large-scale bromination reactions followed by amide formation using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amide group to an amine.
Substitution: The bromine atom in the compound can be substituted by other nucleophiles under suitable conditions, such as using sodium methoxide to form methoxy derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, sodium hydride; in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-benzooxazole-2-carboxylic acid amide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-benzooxazole-2-carboxylic acid amide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-Bromo-benzooxazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
5-Chloro-benzooxazole-2-carboxylic acid amide: Chlorine atom instead of bromine.
5-Methyl-benzooxazole-2-carboxylic acid amide: Methyl group instead of bromine.
Uniqueness: 5-Bromo-benzooxazole-2-carboxylic acid amide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
5-bromo-1,3-benzoxazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRGEYPEQMNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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